3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The pyrido[2,3-d]pyrimidin-4(3H)-one moiety is a heterocyclic component that may contribute to the compound’s potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the reaction conditions and the specific reagents used. The presence of the piperidine ring and the pyrido[2,3-d]pyrimidin-4(3H)-one moiety could make it reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Self-Assembly
A study demonstrated a novel and efficient one-pot synthesis technique for 2-aminopyrimidinones, which are structurally related to the queried compound. This synthesis involves a multi-component reaction leading to compounds that exhibit self-assembly and hydrogen bonding, suggesting applications in materials science and nanotechnology (Bararjanian et al., 2010).
Antitumor Activity
Another study focused on the synthesis and evaluation of novel pyrimidinyl pyrazole derivatives for antitumor activity. Compounds with specific substituents showed potent cytotoxicity against several tumor cell lines, indicating the potential therapeutic applications of similar structures in cancer treatment (Naito et al., 2005).
Crystal Structure Analysis
Research on the crystal structure of compounds structurally related to the queried chemical highlights the importance of molecular configuration in determining physical and chemical properties. Such analyses are critical for understanding the interaction mechanisms and optimizing the biological activity of potential therapeutic agents (Ren et al., 2011).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds showed higher anticancer activity compared to reference drugs, suggesting their potential as new therapeutic agents (Hafez et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-4-1-3-15(13-16)6-7-19(27)25-11-8-17(9-12-25)26-14-24-20-18(21(26)28)5-2-10-23-20/h1-5,10,13-14,17H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADPRZIESCGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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